![molecular formula C11H20N2O3 B2917348 Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate CAS No. 511552-45-7](/img/structure/B2917348.png)
Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of proline and is widely used in the synthesis of peptides and other organic compounds.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate is not well understood. However, it is believed that this compound acts as a protecting group for the amino acid residues during peptide synthesis. It is also believed that this compound may have some biological activity due to the presence of the cyclohexylcarbamoyl group.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound may have some biological activity due to the presence of the cyclohexylcarbamoyl group. Further studies are required to understand the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also a versatile compound that can be used in the synthesis of various organic compounds. However, one of the limitations of this compound is that it is not readily available commercially, and researchers need to synthesize it in the lab.
Direcciones Futuras
There are several future directions for the research on Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate. One of the major areas of research is the development of new methods for the synthesis of this compound. Researchers are also interested in studying the biological activity of this compound and its potential applications in drug discovery. Further studies are required to understand the exact mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields. It is a stable compound that can be easily synthesized in high yields. This compound is widely used in the synthesis of peptides and other organic compounds. However, further studies are required to understand the exact mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate can be synthesized using various methods. One of the most commonly used methods involves the reaction of proline with cyclohexyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to obtain this compound. This method has been optimized to provide a high yield of the product with good purity.
Aplicaciones Científicas De Investigación
Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the synthesis of peptides. It is used as a protecting group for the amino acid residues during peptide synthesis. This compound is also used in the synthesis of other organic compounds and as a building block for the preparation of biologically active molecules.
Propiedades
IUPAC Name |
methyl 3-(cyclohexylcarbamoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-16-10(14)7-8-12-11(15)13-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCASRKNACVGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

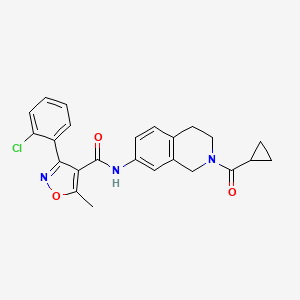
![N-(furan-2-ylmethyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2917267.png)
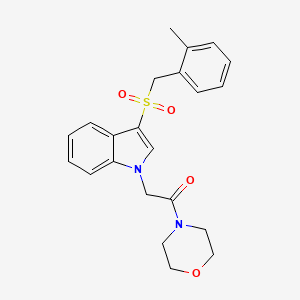
![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)
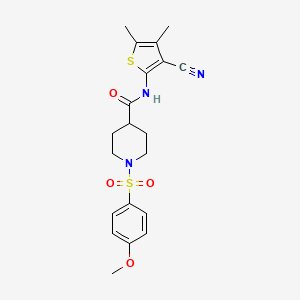

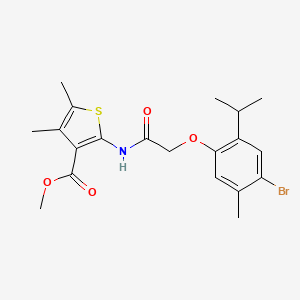
![2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2917278.png)
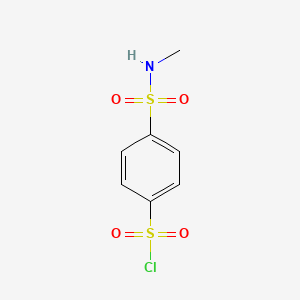

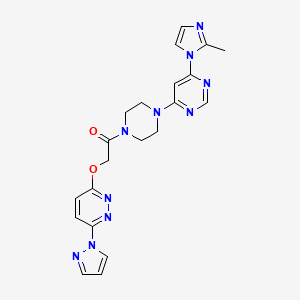
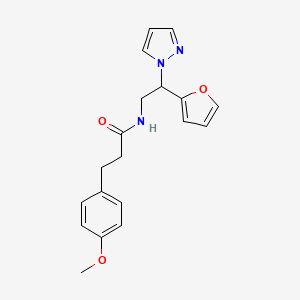
![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2917285.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2917288.png)